molecular formula C8H9BrN2O B581712 3-Amino-5-bromo-N-methylbenzamide CAS No. 1375069-14-9

3-Amino-5-bromo-N-methylbenzamide

Cat. No.: B581712
CAS No.: 1375069-14-9
M. Wt: 229.077
InChI Key: UTWLHIBXQJXIMG-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-methylbenzamide: is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, featuring an amino group at the third position, a bromine atom at the fifth position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, N-methylbenzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the fifth position.

    Amination: The brominated intermediate is then subjected to amination using ammonia (NH3) or an amine source to introduce the amino group at the third position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) are utilized.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 3-Amino-5-bromo-N-methylbenzamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

    3-Amino-5-bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups attached to the nitrogen atom.

    3-Amino-5-bromo-benzamide: Lacks the methyl group on the nitrogen atom.

    3-Amino-4-bromo-N-methylbenzamide: Bromine atom at the fourth position instead of the fifth.

Uniqueness: 3-Amino-5-bromo-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3-amino-5-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLHIBXQJXIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299371
Record name 3-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-14-9
Record name 3-Amino-5-bromo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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